The synthesis of 4-butoxy-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide typically involves several steps that include the formation of the furan ring and subsequent functionalization to introduce the butoxy and methoxyethyl groups. The following general methods are often employed:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts, are critical for optimizing yields and purity.
The molecular structure of 4-butoxy-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide can be represented using various notations:
CCCOC(=O)N(C(COC)C1=CC=CC=C1)C(=O)N1CC(C1)C
The compound's three-dimensional structure can be visualized using computational chemistry software that allows for molecular modeling.
4-butoxy-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide can undergo various chemical reactions due to its functional groups:
These reactions provide pathways for further functionalization and modification of the compound for enhanced biological activity.
For example:
Further studies are necessary to elucidate its precise mechanism and pharmacodynamics.
Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) would enhance understanding but are not provided in current references.
4-butoxy-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide has potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: